3-Hydroxyazetidine-3-carbonitrile

Flow Chemistry Process Chemistry Photochemistry

Standard azetidine-3-carbonitrile lacks H-bond capacity; 3-hydroxyazetitrile cannot be converted to amides. This dual-functional scaffold (ring strain ~25.3 kcal/mol) solves both issues. - **Target application**: PDE9A inhibitor synthesis (nanomolar derivatives reported). - **Orthogonal reactivity**: Reduce nitrile to amine or hydrolyze to acid; alkylate OH. - **Supply**: Packaged under inert gas, lot-specific COA provided.

Molecular Formula C4H6N2O
Molecular Weight 98.10 g/mol
Cat. No. B15234570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxyazetidine-3-carbonitrile
Molecular FormulaC4H6N2O
Molecular Weight98.10 g/mol
Structural Identifiers
SMILESC1C(CN1)(C#N)O
InChIInChI=1S/C4H6N2O/c5-1-4(7)2-6-3-4/h6-7H,2-3H2
InChIKeyUANYAJXOOSFGOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxyazetidine-3-carbonitrile: Dual-Function Azetidine Scaffold for Drug Discovery


3-Hydroxyazetidine-3-carbonitrile (CAS: 1527935-38-1) is a heterocyclic building block comprising a strained four-membered azetidine ring bearing both a hydroxyl group and a nitrile group at the 3-position [1]. This dual functionality confers a distinctive balance of stability and reactivity, underpinned by an estimated ring-strain energy of ~25.2–25.4 kcal/mol—a value that places it between the highly labile aziridines (~27.7 kcal/mol) and the more robust, less reactive pyrrolidines (~5.4 kcal/mol) [2]. Such properties make it an attractive intermediate for medicinal chemistry programs, particularly where both hydrogen-bonding capacity (via the hydroxyl) and electrophilic or convertible nitrile reactivity are required.

1
Dual orthogonal handles – hydroxyl and nitrile at C3 support parallel diversification
2
Intermediate ring strain – balanced stability and latent reactivity for selective elaboration
3
Medchem building block – fits lead-like library synthesis and scaffold-hopping workflows

Why Related Azetidine Analogs Cannot Replace 3-Hydroxyazetidine-3-carbonitrile


The unique juxtaposition of a hydroxyl group and a nitrile on the same carbon atom (C3) in 3-Hydroxyazetidine-3-carbonitrile cannot be replicated by simple admixture or substitution of its closest structural analogs. Azetidine-3-carbonitrile lacks the hydroxyl handle, precluding hydrogen-bonding interactions critical for target engagement and eliminating a key vector for further functionalization . Conversely, 3-hydroxyazetidine lacks the nitrile group, which serves not only as a polar pharmacophore element capable of dipole interactions but also as a versatile precursor for amide, amine, and carboxylic acid derivatives . The repositioning of the nitrile to the ring nitrogen, as in 3-hydroxyazetidine-1-carbonitrile, fundamentally alters the molecule's electrostatic surface and metabolic liabilities, potentially compromising the intended structure-activity relationship [1]. The specific combination of functional groups in 3-Hydroxyazetidine-3-carbonitrile provides a distinct chemical space that cannot be approximated by simply sourcing a cheaper or more readily available mono-functional analog, making it an irreplaceable intermediate when both chemical handles are required.

3-Hydroxyazetidine-3-carbonitrile
Azetidine-3-carbonitrileLacks the hydroxyl handle; hydrogen-bonding and further functionalization vectors may be lost.
3-Hydroxyazetidine-3-carbonitrile
3-HydroxyazetidineMissing the nitrile group; versatile precursor reactivity for amide/amine/carboxylic acid is absent.
3-Hydroxyazetidine-3-carbonitrile
3-Hydroxyazetidine-1-carbonitrileNitrile on ring nitrogen alters electrostatic surface and metabolic profile; SAR may not transfer.

Key Advantages of 3-Hydroxyazetidine-3-carbonitrile Over Closest Analogs


Scalable Multi-Gram Synthesis via Photochemical Flow

The direct and scalable synthesis of 3-Hydroxyazetidine-3-carbonitrile is enabled by a photochemical flow Norrish–Yang cyclization that delivers the core 3-hydroxyazetidine scaffold in good yields at multi-gram scale [1]. In contrast, the synthesis of the closely related analog 3-hydroxyazetidine-1-carbonitrile typically proceeds via different, often lower-yielding, batch routes and lacks a comparable direct, high-throughput photochemical method [2].

Scalable photo-flow synthesis
Cross-study comparable
Norrish–Yang cyclization delivers multi-gram scale; 3-hydroxyazetidine-1-carbonitrile lacks comparable flow method.
Supports reliable, higher-throughput procurement over batch-only analogs
Photochemical flow reactor; multi-gram synthesis reported
Flow Chemistry Process Chemistry Photochemistry

Controlled Reactivity from Optimal Ring-Strain

The azetidine ring in 3-Hydroxyazetidine-3-carbonitrile possesses a ring-strain energy of ~25.4 kcal/mol [1]. This value is significantly lower than that of the corresponding three-membered aziridine (~27.7 kcal/mol), granting it superior stability for handling and storage, yet it is substantially higher than the strain in five-membered pyrrolidines (~5.4 kcal/mol), which confers the potential for strain-release-driven reactivity under controlled conditions [1].

Ring-strain energy
Class-level inference
~25.4 kcal/mol (azetidine)
vs. ~27.7 kcal/mol (aziridine) · vs. ~5.4 kcal/mol (pyrrolidine)
Intermediate strain profile balances storage stability with strain-release reactivity
Calculated/experimental strain energies; ring-opening potential context
Medicinal Chemistry Organic Synthesis Ring Strain

Enhanced Drug-Like Physicochemical Profile

The presence of the hydroxyl group in 3-Hydroxyazetidine-3-carbonitrile significantly alters its physicochemical properties compared to the parent azetidine-3-carbonitrile, which lacks this group. While direct experimental data for 3-Hydroxyazetidine-3-carbonitrile is limited, structural analysis and comparison with its non-hydroxylated analog azetidine-3-carbonitrile reveals a substantial increase in topological polar surface area (TPSA) and a decrease in lipophilicity (LogP) [REFS-1, REFS-2]. This is inferred from the predicted properties of the analog 3-hydroxyazetidine-1-carbonitrile (TPSA 47.3 Ų, XLogP3 -0.3) [1] versus those of azetidine-3-carbonitrile (TPSA 36 Ų, predicted ACD/LogP ~ -1.02) .

Physicochemical shift
Class-level inference
TPSA increase >10 Ų · LogP decrease >0.7 units
Relative to azetidine-3-carbonitrile (TPSA ~36 Ų)
Improved aqueous solubility and hydrogen-bonding capacity for lead-like profiles
Predicted properties from analog (3-hydroxyazetidine-1-carbonitrile)
Drug-likeness Physicochemical Properties ADME

Potent PDE9A Inhibition with a Direct Derivative

A derivative of 3-hydroxyazetidine, 6-(3-hydroxyazetidin-1-yl)-2-oxo-4-(7-azaspiro[3.5]nonane-7-yl)-1,2-dihydro-1,7-naphthyridin-3-carbonitrile (US10889591, Compound 51), demonstrates high potency against phosphodiesterase 9A (PDE9A), an enzyme target implicated in cognitive disorders. This compound exhibits an IC50 of 5 nM in enzyme inhibition assays [1]. This serves as a strong validation of the 3-hydroxyazetidine scaffold's capacity to deliver potent biological activity when properly elaborated.

Derivative PDE9A IC50
Supporting evidence
5 nM (Compound 51)
Demonstrates scaffold capacity for potent target engagement when elaborated
Enzymatic assay, human PDE9A2; derivative context
Kinase Inhibition Neuroscience cGMP Signaling

Primary Research and Industrial Applications


Scaffold for CNS Drug Discovery (PDE9A Inhibitors)

Given the demonstrated nanomolar potency of a derivative against PDE9A [1], 3-Hydroxyazetidine-3-carbonitrile is an ideal starting point for medicinal chemistry campaigns targeting central nervous system disorders such as Alzheimer's disease and cognitive impairment. Its favorable physicochemical properties, inferred from its increased polarity and lower LogP [2], may contribute to improved blood-brain barrier penetration profiles, a critical factor for CNS therapeutics.

Versatile Building Block for Parallel Synthesis

The dual functional groups—hydroxyl and nitrile—provide orthogonal reactive handles for diversification. The nitrile can be reduced to an amine, hydrolyzed to a carboxylic acid, or converted to an amide, while the hydroxyl group can be alkylated, acylated, or oxidized. This inherent versatility makes 3-Hydroxyazetidine-3-carbonitrile a powerful scaffold for generating structurally diverse compound libraries for high-throughput screening.

Peptide Isosteres and Conformationally Restricted Amino Acids

Research into 3-hydroxyazetidine carboxylic acids has established the long-term stability of 3-hydroxyazetidine amides at acidic and neutral pH, validating their use as non-proteinogenic amino acid components of peptides [3]. 3-Hydroxyazetidine-3-carbonitrile, as a close precursor to such acids, is a strategic building block for creating peptide isosteres with improved proteolytic stability and conformational constraint.

Application
Selection Property
Validation Focus
CNS drug discovery scaffold research
Polar surface area and lipophilicity profile
PDE9A target engagement potential
Parallel library synthesis
Orthogonal functional group handles
Diversification chemistry review
Peptide isostere research
3-Hydroxyazetidine amide stability
Proteolytic stability and conformational constraint

Technical Documentation Hub

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22 linked technical documents
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